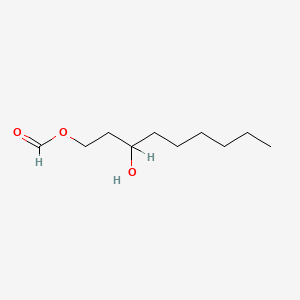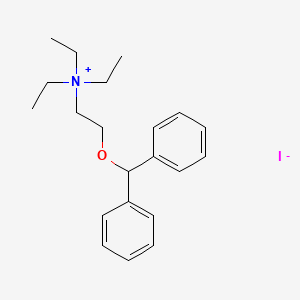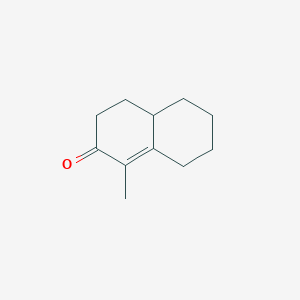
2,3-Quinoxalinedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Quinoxalinedimethanol is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedimethanol typically involves the reaction of 1,2-phenylenediamine with glyoxal. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Quinoxalinedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2,3-Quinoxalinedimethanol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial properties and is used in the study of bacterial resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The antibacterial activity of 2,3-Quinoxalinedimethanol is primarily due to its ability to interfere with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS), which cause oxidative damage to bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antibacterial activity.
2,3-Dichloroquinoxaline: A derivative with enhanced antibacterial properties.
2,3-Dimethylquinoxaline: Another derivative with similar applications in chemistry and biology.
Uniqueness
2,3-Quinoxalinedimethanol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with potentially improved properties and applications .
Propiedades
Número CAS |
7065-97-6 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)quinoxalin-2-yl]methanol |
InChI |
InChI=1S/C10H10N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-4,13-14H,5-6H2 |
Clave InChI |
CXWKUERQWZYVDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)



![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)

![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)



![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
